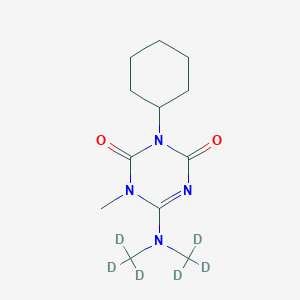
3-(Piperazin-1-yl)oxetane-3-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxetane derivatives, such as 3-(Piperazin-1-yl)oxetane-3-carbonitrile, has been a topic of interest in recent years . The methods for the synthesis of these compounds are often clustered by strategies for the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to facilitate the synthesis of novel compounds containing the piperazine moiety, such as 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, which exhibit promising biological activities. This method offers a rapid and efficient route for the preparation of these compounds, highlighting the versatility of piperazine derivatives in medicinal chemistry (Mahesh, Perumal, & Pandi, 2004).
Estrogen Receptor Binding Affinity
Piperazine-chromene and -quinoline conjugates have been synthesized and evaluated for their binding affinity to estrogen receptors, demonstrating significant anti-proliferative activities against human breast cancer cell lines. This research underlines the potential of piperazine derivatives in the development of cancer therapeutics (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Ring Contraction in Organic Synthesis
The ring contraction of 2H-pyran-2-ones into highly functionalized α, β-unsaturated γ-butyrolactones, involving piperazine derivatives, illustrates the utility of these compounds in complex organic synthesis. Such transformations are valuable for the synthesis of diverse molecular architectures (Sil, Sharon, Maulik, & Ram, 2004).
Hypoxic-Cytotoxic Agents
Piperazine derivatives have been explored for their potential as hypoxic-cytotoxic agents in cancer treatment. The modification of the piperazine structure has led to compounds with enhanced potency and selectivity, contributing to the development of more effective cancer therapies (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).
Antidepressant and Anxiolytic Activities
The design and synthesis of novel piperazine derivatives have shown significant antidepressant and anxiolytic activities in preclinical models. These findings suggest the potential of piperazine-based compounds in the treatment of mood disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Propiedades
IUPAC Name |
3-piperazin-1-yloxetane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-8(6-12-7-8)11-3-1-10-2-4-11/h10H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJYJPKZXRZHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2(COC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)oxetane-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)
![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)








![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)


